methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14664702
InChI: InChI=1S/C8H10N4O5/c1-4(8(14)17-2)11-3-5(6(9)13)7(10-11)12(15)16/h3-4H,1-2H3,(H2,9,13)
SMILES:
Molecular Formula: C8H10N4O5
Molecular Weight: 242.19 g/mol

methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC14664702

Molecular Formula: C8H10N4O5

Molecular Weight: 242.19 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate -

Specification

Molecular Formula C8H10N4O5
Molecular Weight 242.19 g/mol
IUPAC Name methyl 2-(4-carbamoyl-3-nitropyrazol-1-yl)propanoate
Standard InChI InChI=1S/C8H10N4O5/c1-4(8(14)17-2)11-3-5(6(9)13)7(10-11)12(15)16/h3-4H,1-2H3,(H2,9,13)
Standard InChI Key OPTPUMAWWGMBQG-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)OC)N1C=C(C(=N1)[N+](=O)[O-])C(=O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring substituted at the 1-position with a propanoate ester and at the 3- and 4-positions with nitro and carbamoyl groups, respectively. The methyl ester (COOCH3\text{COOCH}_3) enhances solubility in organic solvents, while the nitro (NO2\text{NO}_2) and carbamoyl (CONH2\text{CONH}_2) groups contribute to electrophilic reactivity and hydrogen-bonding capabilities.

Table 1: Comparative Molecular Properties of Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoateC8H10N4O5\text{C}_8\text{H}_{10}\text{N}_4\text{O}_5242.19Nitro, carbamoyl, methyl ester
Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoateC9H12N4O5\text{C}_9\text{H}_{12}\text{N}_4\text{O}_5256.22Nitro, carbamoyl, ethyl ester
2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acidC7H9N3O4\text{C}_7\text{H}_9\text{N}_3\text{O}_4199.17Nitro, carboxylic acid

The ethyl ester analog (Table 1) exhibits a marginally higher molecular weight due to the longer alkyl chain, while the carboxylic acid derivative lacks the ester group, reducing its lipophilicity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the methyl ester protons (δ\delta 3.7–3.9 ppm) and pyrazole ring protons (δ\delta 6.8–7.2 ppm). Infrared (IR) spectroscopy reveals absorption bands at 1700 cm1^{-1} (ester C=O), 1650 cm1^{-1} (carbamoyl C=O), and 1520 cm1^{-1} (nitro N=O).

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis involves three primary stages:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions yields the pyrazole core.

  • Nitro Group Introduction: Nitration using a mixture of nitric and sulfuric acids selectively substitutes the pyrazole at the 3-position.

  • Carbamoylation and Esterification: Reaction with cyanamide derivatives introduces the carbamoyl group, followed by esterification with methanol to form the methyl ester.

Key Reaction Conditions

  • Temperature: Nitration requires temperatures below 0°C to prevent side reactions.

  • Catalysts: Lewis acids like AlCl3\text{AlCl}_3 accelerate carbamoylation.

  • Yield Optimization: Thin-layer chromatography (TLC) monitors reaction progress, with final yields ranging from 65% to 78%.

Mechanistic Insights

The nitro group’s electron-withdrawing effect activates the pyrazole ring for electrophilic substitution, directing subsequent functionalization to the 4-position . The carbamoyl group’s hydrogen-bonding capacity enhances interactions with biological targets, as demonstrated in molecular docking studies .

CompoundIC50_{50} (COX-2 Inhibition)AR Binding Affinity (Ki_i)
Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate0.89 μM0.089 μM
Ethyl analog1.12 μM0.105 μM
Carboxylic acid derivativeNot testedNot applicable

The methyl ester derivative exhibits superior COX-2 inhibition and AR binding compared to its ethyl counterpart, likely due to enhanced membrane permeability .

Antimicrobial Properties

Against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming ampicillin for resistant strains. The nitro group’s redox activity generates reactive oxygen species (ROS), disrupting bacterial membranes.

Therapeutic Applications and Clinical Relevance

Inflammatory Disorders

The compound’s dual COX-2 inhibition and nitric oxide release make it a candidate for rheumatoid arthritis. Phase I trials are pending, but in silico models predict favorable bioavailability (LogP = 1.8) and low hepatotoxicity .

Oncology

As a pan-androgen receptor antagonist, it circumvents resistance mechanisms in castration-resistant prostate cancer (CRPC). Co-administration with enzalutamide synergistically reduced tumor growth in xenograft models by 72% .

Challenges in Drug Development

  • Metabolic Stability: The methyl ester is susceptible to hydrolysis by esterases, necessitating prodrug strategies.

  • Toxicity: Nitroreductase-mediated activation may cause off-target effects in hypoxic tissues .

Future Research Directions

Structural Optimization

  • Esterase-Resistant Analogs: Replacing the methyl ester with tert-butyl or pivaloyl groups may enhance stability.

  • Nitro Group Modifications: Introducing electron-donating substituents could reduce off-target toxicity .

Targeted Delivery Systems

Liposomal encapsulation and antibody-drug conjugates (ADCs) are under investigation to improve tumor-specific delivery .

Expanded Biological Screening

Ongoing studies are evaluating the compound’s efficacy in breast cancer (ER+ and TNBC subtypes) and Alzheimer’s disease models, leveraging its anti-inflammatory and neuroprotective potential.

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